molecular formula C37H22Br2F3N3 B2908328 6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine CAS No. 372973-01-8

6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine

Cat. No.: B2908328
CAS No.: 372973-01-8
M. Wt: 725.407
InChI Key: BRVRTMDVCUHDLK-UHFFFAOYSA-N
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Description

6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H22Br2F3N3/c38-25-14-16-31-29(19-25)28(22-8-3-1-4-9-22)21-33(44-31)35-34(23-10-5-2-6-11-23)30-20-26(39)15-17-32(30)45-36(35)43-27-13-7-12-24(18-27)37(40,41)42/h1-21H,(H,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVRTMDVCUHDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=CC(=C6)C(F)(F)F)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H22Br2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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